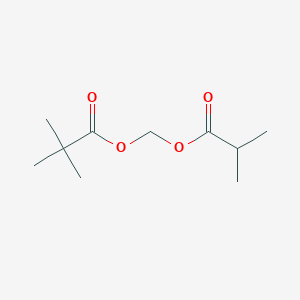
Propanoic acid, 2,2-dimethyl-, (2-methyl-1-oxopropoxy)methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2,2-dimethyl-, (2-methyl-1-oxopropoxy)methyl ester is an organic compound belonging to the ester class. Esters are derived from carboxylic acids and alcohols, and they are known for their pleasant fragrances and flavors. This particular ester is characterized by its unique structure, which includes a propanoic acid backbone with dimethyl and oxopropoxy substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2-dimethyl-, (2-methyl-1-oxopropoxy)methyl ester typically involves the esterification of 2,2-dimethylpropanoic acid with 2-methyl-1-oxopropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
2,2-Dimethylpropanoic acid+2-Methyl-1-oxopropanolH2SO4Propanoic acid, 2,2-dimethyl-, (2-methyl-1-oxopropoxy)methyl ester+H2O
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common. The reaction mixture is typically heated to around 60-80°C and maintained under these conditions for several hours. The ester is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrolysis: The ester can undergo hydrolysis in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a new ester.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reagent.
Major Products
Hydrolysis: 2,2-Dimethylpropanoic acid and 2-methyl-1-oxopropanol.
Transesterification: A new ester and an alcohol.
Reduction: 2,2-Dimethylpropanol and 2-methyl-1-oxopropanol.
Applications De Recherche Scientifique
Propanoic acid, 2,2-dimethyl-, (2-methyl-1-oxopropoxy)methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of other esters and alcohols.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of this ester involves its hydrolysis to release the corresponding carboxylic acid and alcohol. In biological systems, esterases catalyze this hydrolysis, leading to the release of active compounds. The molecular targets and pathways involved depend on the specific application and the biological context in which the ester is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanoic acid, 2,2-dimethyl-, methyl ester: Similar structure but with a methyl group instead of the oxopropoxy group.
Butanoic acid, 2,2-dimethyl-, (2-methyl-1-oxopropoxy)methyl ester: Similar ester but with a butanoic acid backbone.
Uniqueness
Propanoic acid, 2,2-dimethyl-, (2-methyl-1-oxopropoxy)methyl ester is unique due to its specific substituents, which confer distinct chemical and physical properties. Its structure allows for specific interactions in chemical reactions and biological systems, making it valuable in various applications.
Propriétés
Numéro CAS |
137373-53-6 |
|---|---|
Formule moléculaire |
C10H18O4 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
2-methylpropanoyloxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C10H18O4/c1-7(2)8(11)13-6-14-9(12)10(3,4)5/h7H,6H2,1-5H3 |
Clé InChI |
ONAGARALWJJKBF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)OCOC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



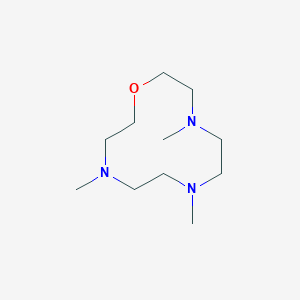

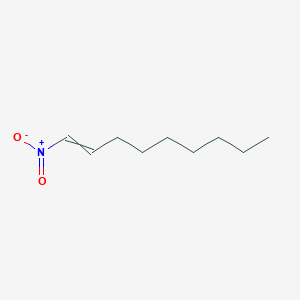

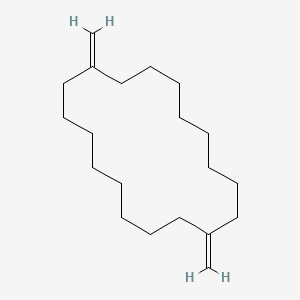
![Naphtho[2,1-b]thiophene-6,9-dione, 1,2-dihydro-4-methyl-, 3,3-dioxide](/img/structure/B14279983.png)

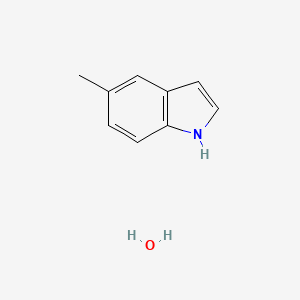
![2-{[6-(Hydroxymethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14279993.png)
![6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl acetate](/img/structure/B14279998.png)

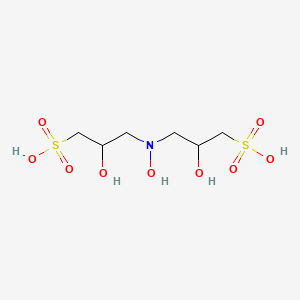
dimethylsilane](/img/structure/B14280037.png)
